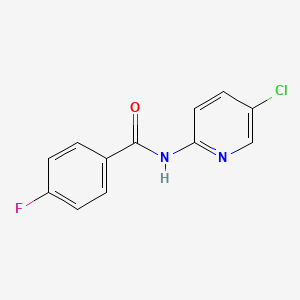

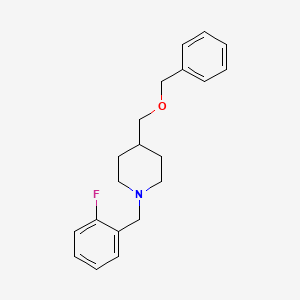

N-(5-chloropyridin-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloropyridin-2-yl)-4-fluorobenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver, MET kinase. It is a potent and selective inhibitor of MET kinase and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Antimicrobial Activity

- A study described the synthesis of fluorobenzamides containing thiazole and thiazolidine, which demonstrated promising antimicrobial activity. The presence of a fluorine atom in these compounds enhanced their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Synthesis Methodologies

- A facile method for the synthesis of Betrixaban, a compound structurally related to N-(5-chloropyridin-2-yl)-4-fluorobenzamide, was developed. This method is noted for its suitability for large-scale production (Li et al., 2015).

- Another study discussed the development of a practical and scalable synthetic route for YM758 monophosphate, a compound related to this compound, which is an If channel inhibitor (Yoshida et al., 2014).

Molecular Interactions

- Research into intramolecular hydrogen bonding patterns in N-benzyl and N-(pyridin-2-ylmethyl) benzamides, related to this compound, revealed new insights into molecular interactions (Du, Jiang, & Li, 2009).

Structural Analysis

- The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were analyzed, providing insights into the conformation and molecular interactions of these compounds (Suchetan et al., 2016).

TNF-α Production Inhibition

- N-pyridinyl(methyl)fluorobenzamides, structurally similar to this compound, were synthesized and evaluated as inhibitors of TNF-α production, showing significant activity in some cases (Collin et al., 1999).

Protein Kinase Inhibition

- A study described a hybrid flow and microwave approach to synthesize CTx-0152960 and its analogue, demonstrating their application as broad-spectrum protein kinase inhibitors (Russell et al., 2015).

Quantum Chemical Analysis

- Piperidine derivatives, including compounds similar to this compound, were studied for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVSEWGMLJUHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)

![[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2743019.png)

![3-(3-chlorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)